cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside
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Overview
Description
Spirotetramat-enol-glucoside is a metabolite of spirotetramat, a systemic insecticide derived from tetramic acid. Spirotetramat-enol-glucoside is formed through the conjugation of the hydroxyl group of spirotetramat-enol with glucose. This compound is known for its role in pest control, particularly against piercing-sucking insects such as aphids, mites, and whiteflies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirotetramat-enol-glucoside typically involves the reaction of spirotetramat-enol with glucose. One common method is the chemical synthesis route where spirotetramat-enol is reacted with ethylene succinic anhydride to form spirotetramat-enol-glucoside . The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful conjugation of the hydroxyl group with glucose.
Industrial Production Methods
Industrial production of spirotetramat-enol-glucoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced analytical techniques to monitor the reaction progress and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Spirotetramat-enol-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert spirotetramat-enol-glucoside back to its parent compound, spirotetramat-enol.
Substitution: The hydroxyl group in the glucoside moiety can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different metabolites of spirotetramat, such as spirotetramat-enol, spirotetramat-ketohydroxy, and spirotetramat-monohydroxy .
Scientific Research Applications
Spirotetramat-enol-glucoside has several scientific research applications:
Mechanism of Action
Spirotetramat-enol-glucoside exerts its effects by inhibiting the biosynthesis of lipids in insects. It acts as an acetyl-CoA carboxylase inhibitor, disrupting the formation of fatty acids and lipids essential for insect growth and reproduction . The compound is systemic, meaning it is absorbed by plants and transported throughout the vascular system, providing protection against pests .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: The parent compound of spirotetramat-enol-glucoside, used for similar pest control purposes.
Spirotetramat-enol: A major metabolite of spirotetramat, also involved in pest control.
Spirotetramat-ketohydroxy: Another metabolite with similar insecticidal properties.
Uniqueness
Spirotetramat-enol-glucoside is unique due to its glucoside moiety, which enhances its solubility and stability in plants. This property allows for more effective systemic distribution within the plant, providing comprehensive pest control .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-8-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGTDHNHPYPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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